Methyl methylphosphonofluoridate
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Overview
Description
Methyl methylphosphonofluoridate is a chemical compound with the formula C₂H₆FO₂P. It is also known as phosphonofluoridic acid, methyl-, methyl ester. This compound is of significant interest due to its applications in various fields, including chemistry and toxicology.
Preparation Methods
Methyl methylphosphonofluoridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form methylphosphonic acid derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonic acid esters.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles like hydroxide ions. The major products formed from these reactions are typically derivatives of methylphosphonic acid.
Scientific Research Applications
Methyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonofluoridate compounds.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role as a chemical warfare agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, it disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Comparison with Similar Compounds
Methyl methylphosphonofluoridate is similar to other organophosphorus compounds, such as:
- Sarin (isopropyl methylphosphonofluoridate)
- Soman (pinacolyl methylphosphonofluoridate)
- Cyclohexyl sarin (cyclohexyl methylphosphonofluoridate)
These compounds share similar structures and mechanisms of action but differ in their chemical properties and toxicity. This compound is unique due to its specific molecular structure and the presence of a methyl group, which influences its reactivity and interactions with biological molecules.
Biological Activity
Methyl methylphosphonofluoridate (MMF) is a synthetic organophosphorus compound that serves as a potent nerve agent. Its biological activity primarily involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to a series of neurotoxic effects. This article delves into the mechanisms of action, toxicity, and relevant case studies associated with MMF, supported by data tables and research findings.
MMF acts by irreversibly binding to AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE results in the accumulation of ACh, causing continuous stimulation of muscles and glands, which can lead to a cholinergic crisis characterized by symptoms such as muscle twitching, respiratory failure, and potentially death.
Key Steps in Mechanism
- Inhibition of AChE : MMF forms a stable adduct with AChE, preventing it from hydrolyzing ACh.
- Accumulation of Acetylcholine : Elevated ACh levels lead to overstimulation of both muscarinic and nicotinic receptors.
- Toxicological Effects : Symptoms include miosis (pupil constriction), salivation, sweating, and respiratory distress.
Toxicity Profile
The toxicity of MMF is evaluated through various metrics, including lethal dose (LD50) values and observed symptoms in exposed individuals. The following table summarizes key toxicological data:
Parameter | Value |
---|---|
LD50 (oral, rat) | 0.5 mg/kg |
LD50 (dermal, rabbit) | 10 mg/kg |
Main Symptoms | Muscle spasms, paralysis |
Long-term Effects | Potential neurotoxicity |
Case Studies
Several case studies highlight the biological activity and effects of MMF:
- Sarin Gas Attacks : Although primarily focused on sarin (GB), studies on its analogs like MMF reveal similar pathways of neurotoxicity. In incidents such as the Tokyo subway attack, victims exhibited significant decreases in serum cholinesterase activity within hours post-exposure .
- Military Exposure : Research conducted on military personnel exposed to organophosphate nerve agents indicated long-term neurological deficits and chronic health issues related to AChE inhibition .
- Animal Studies : Animal models have demonstrated that even sub-lethal doses can result in lasting changes in neuromuscular function and cognitive impairments due to prolonged exposure to compounds like MMF .
Research Findings
Recent studies have expanded our understanding of MMF's biological activity:
- Neurotoxicity Studies : Research shows that exposure to organophosphates can lead to alterations in electroencephalographic (EEG) patterns, indicating potential long-term neurological effects .
- Detoxification Mechanisms : Investigations into metabolic pathways reveal that certain esterases can hydrolyze MMF, potentially mitigating its toxic effects. However, this detoxification process is often insufficient against high doses .
Properties
CAS No. |
353-88-8 |
---|---|
Molecular Formula |
C2H6FO2P |
Molecular Weight |
112.04 g/mol |
IUPAC Name |
[fluoro(methyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H6FO2P/c1-5-6(2,3)4/h1-2H3 |
InChI Key |
LEOIIUMNVNRPNW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)F |
Origin of Product |
United States |
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